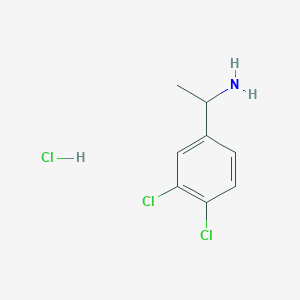
Roxadustat Impurity 2
Overview
Description
Roxadustat Impurity 2 is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Roxadustat primarily targets the hypoxia-inducible factor (HIF) proteins . These proteins play a crucial role in the body’s response to low oxygen levels, or hypoxia . Under physiological conditions, the HIF proteins are inactivated by enzymes of the prolyl hydroxylase domain (PHD), which target HIF proteins for degradation .
Mode of Action
Roxadustat is an orally administered small molecule drug that prevents the enzymatic degradation of HIF-1α by inhibiting the PHD enzymes . When oxygen tension decreases, the PHD enzymes are downregulated and the HIF proteins stay high . HIF proteins stimulate the erythropoietin (EPO) gene in kidney parenchymal cells to produce EPO, as well as other genes, including the iron transporter ferroportin .
Biochemical Pathways
Roxadustat affects the biochemical pathway involving erythropoietin (EPO) and hemoglobin . EPO activates red blood cell (RBC) production in bone marrow, and ferroportin facilitates iron absorption in the small intestine . Thus, when oxygen tension decreases, new reticulocytes are released and hemoglobin concentrations rise .
Pharmacokinetics
The pharmacokinetics of roxadustat are well characterized, with an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers . The elimination half-life is 9.6–16 hours . Plasma binding is 99% and the fraction eliminated by hemodialysis is 2.34% .
Result of Action
The primary effect on erythropoietin (EPO) is observed within a few hours after roxadustat administration and can be modeled using the sigmoidal Hill equation . The subsequent effect on hemoglobin is observed after several weeks and can be interpreted as an irreversible, dose proportional, unsaturable effect, continuing in agreement with the lifespan of red blood cells of 63–112 days .
Biochemical Analysis
Biochemical Properties
Roxadustat Impurity 2 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with hypoxia-inducible factor prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor proteins under normal oxygen conditions. The interaction between this compound and these enzymes can inhibit their activity, leading to the stabilization of hypoxia-inducible factor proteins and subsequent activation of erythropoiesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the hypoxia-inducible factor pathway, leading to increased expression of genes involved in erythropoiesis and iron metabolism. This compound can also impact cellular metabolism by promoting glycolysis and improving oxygen delivery to tissues .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of hypoxia-inducible factor prolyl hydroxylase enzymes. By inhibiting these enzymes, this compound prevents the degradation of hypoxia-inducible factor proteins, allowing them to accumulate and activate the transcription of target genes. These genes are involved in erythropoiesis, iron metabolism, and angiogenesis, leading to increased red blood cell production and improved oxygen delivery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to variations in its efficacy. Long-term studies have shown that this compound can have sustained effects on erythropoiesis and iron metabolism, although its stability and degradation products need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates erythropoiesis without significant adverse effects. At higher doses, it can lead to toxic effects, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to erythropoiesis and iron metabolism. It interacts with enzymes such as hypoxia-inducible factor prolyl hydroxylase and cytochrome P450 enzymes, which are involved in its metabolism and clearance. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and safety. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding how this compound exerts its effects at the cellular level .
Properties
IUPAC Name |
methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-16-10-14(27-13-6-4-3-5-7-13)8-9-15(16)19(24)18(22-12)20(25)21-11-17(23)26-2/h3-10,24H,11H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGJZCCNTOCDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


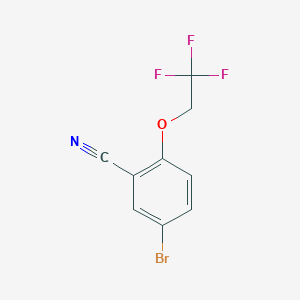
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)

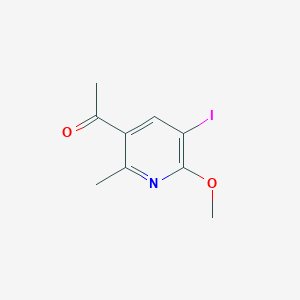
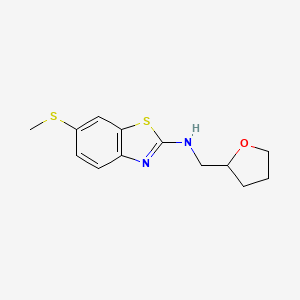
![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)
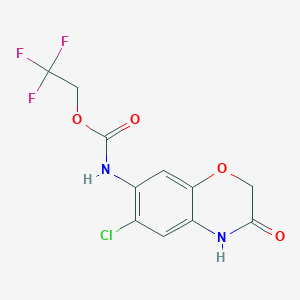
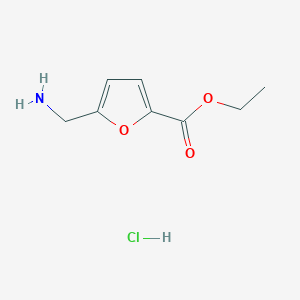
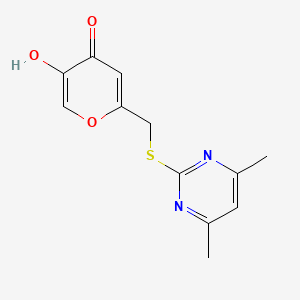
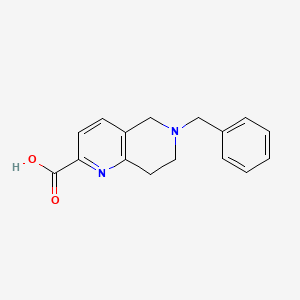
![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)
